molecular formula C14H8N2O2 B2424964 4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

Cat. No.: B2424964
M. Wt: 236.22 g/mol
InChI Key: ITUDNKAMEIUZFU-UHFFFAOYSA-N
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Description

4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one is a complex organic compound with a unique structure that combines elements of indole and naphthyridine.

Scientific Research Applications

4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit antimycobacterial activity

Cellular Effects

4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one has been reported to have significant cytotoxic activity against certain cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted indoles and naphthyridines can be reacted under acidic or basic conditions to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Comparison with Similar Compounds

4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-11-7-12(18)16-10-4-2-1-3-8(10)9-5-6-15-13(11)14(9)16/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUDNKAMEIUZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=C(C4=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 2
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 3
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 4
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 5
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 6
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

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